molecular formula C21H16N2O2 B5758307 5-(4-biphenylyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 5688-71-1

5-(4-biphenylyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B5758307
CAS RN: 5688-71-1
M. Wt: 328.4 g/mol
InChI Key: XZNIKHFBYUHOAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-biphenylyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, also known as PBD, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. PBD is a fluorescent molecule that has been shown to have a high quantum yield, making it a valuable tool for a wide range of applications, including imaging and sensing.

Scientific Research Applications

5-(4-biphenylyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been used in a wide range of scientific research applications, including fluorescence microscopy, flow cytometry, and protein labeling. 5-(4-biphenylyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has also been used as a probe for studying protein-protein interactions, as well as for monitoring intracellular calcium levels.

Mechanism Of Action

5-(4-biphenylyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a fluorescent molecule that works by absorbing light at a specific wavelength and emitting light at a longer wavelength. This process, known as fluorescence, is the basis for many of the applications of 5-(4-biphenylyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole in scientific research.

Biochemical And Physiological Effects

5-(4-biphenylyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to have minimal toxicity and is generally considered to be safe for use in scientific research. However, like any chemical compound, 5-(4-biphenylyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole should be handled with care and appropriate safety precautions should be taken.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-(4-biphenylyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is its high quantum yield, which makes it a valuable tool for a wide range of applications. However, one limitation of 5-(4-biphenylyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is that it is not suitable for use in live-cell imaging, as it is not cell-permeable.

Future Directions

There are many potential future directions for the use of 5-(4-biphenylyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole in scientific research. One area of interest is the development of new methods for synthesizing 5-(4-biphenylyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole that are more efficient and cost-effective. Another area of interest is the development of new applications for 5-(4-biphenylyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, particularly in the field of bioimaging. Additionally, there is a growing interest in the use of 5-(4-biphenylyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole as a tool for studying the structure and function of proteins and other biomolecules.

Synthesis Methods

5-(4-biphenylyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be synthesized using a variety of methods, including the reaction of 4-methoxybenzohydrazide with 4-biphenylcarboxylic acid and thionyl chloride, followed by cyclization with phosphorus oxychloride. Other methods include the reaction of 4-methoxybenzohydrazide with 4-biphenylcarboxylic acid and acetic anhydride, followed by cyclization with phosphorus oxychloride.

properties

IUPAC Name

3-(4-methoxyphenyl)-5-(4-phenylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-24-19-13-11-17(12-14-19)20-22-21(25-23-20)18-9-7-16(8-10-18)15-5-3-2-4-6-15/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNIKHFBYUHOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357788
Record name STK099967
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Biphenyl-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

CAS RN

5688-71-1
Record name STK099967
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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